1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Vue d'ensemble

Description

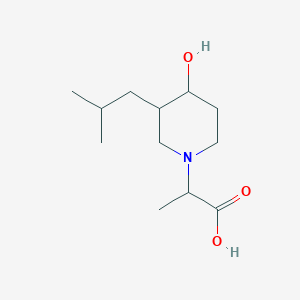

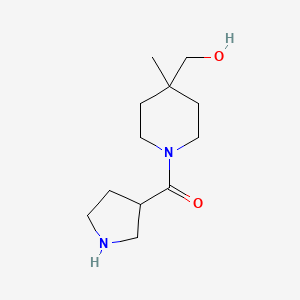

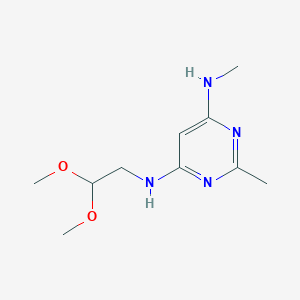

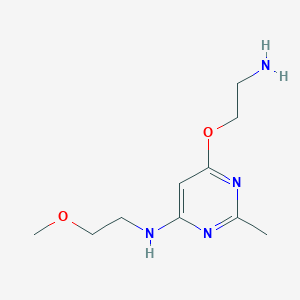

This compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic organic compounds. It contains a tert-butoxycarbonyl (Boc) protected methylamino group and an ethyl group attached to the triazole ring. The carboxylic acid group is present at the 4-position of the triazole ring .

Molecular Structure Analysis

The compound contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a Boc protected methylamino group and a carboxylic acid group .Chemical Reactions Analysis

The Boc group in this compound can be deprotected under acidic conditions to yield a free amine . The carboxylic acid group can react with bases to form salts, and with alcohols to form esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with a Boc protected amino group are generally stable and resistant to nucleophilic attack. The carboxylic acid group can form hydrogen bonds, which could influence the compound’s solubility .Applications De Recherche Scientifique

Fluorescent Tagging in Biological Studies

Compounds with tert-butoxycarbonyl (BOC) amino groups, like the one , can be used to link enzymes with fluorescent indicators. This application is crucial in biological research for monitoring cellular processes in real time, such as the dynamics of regulated secretion of zinc .

2. Polymer Synthesis with Pendant Amine Functionality The BOC group in such compounds can be polymerized to generate polymers with pendant amine functionality. These polymers have a wide range of applications, including drug delivery systems and the creation of novel materials .

3. Synthesis of Amphiphiles for DNA and siRNA Delivery Amphiphiles synthesized from BOC amino compounds are used in gene therapy for the delivery of DNA and siRNA into cells. This is a key area of research in the development of new treatments for genetic diseases .

Organic Synthesis and Drug Development

BOC amino compounds serve as intermediates in organic synthesis, contributing to the development of various pharmaceuticals. They are particularly useful in synthesizing complex molecules with multiple chiral centers .

Protecting Group in Peptide Synthesis

In peptide synthesis, the BOC group is used as a protecting group for amines. It can be removed under mild acidic conditions, allowing for the stepwise construction of peptides .

Material Science and Engineering

The compound’s ability to form polymers with functional groups makes it valuable in material science for creating specialized coatings or engineered materials with specific properties .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in the protection of amines . Therefore, it can be inferred that this compound may interact with proteins or enzymes that have amine groups.

Mode of Action

The mode of action of 1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid involves the interaction of the compound with its targets via the Boc group. The Boc group is a protecting group that prevents the amine from reacting under certain conditions . It can be removed under mild acidic conditions to reveal the free amine .

Biochemical Pathways

Given the presence of the boc group, it can be inferred that this compound may play a role in the synthesis of peptides or proteins where the protection of amines is required .

Pharmacokinetics

The presence of the boc group suggests that the compound may have good stability and could be resistant to metabolic degradation until the boc group is removed .

Result of Action

The removal of the boc group under mild acidic conditions would result in the exposure of the free amine, which could then participate in further reactions .

Action Environment

The action of 1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is influenced by the environmental conditions. The Boc group can be removed under mild acidic conditions . Therefore, the pH of the environment would play a crucial role in determining the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

1-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4/c1-11(2,3)19-10(18)14(4)5-6-15-7-8(9(16)17)12-13-15/h7H,5-6H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSXSUYBVXDZGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCN1C=C(N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.